3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime
Overview
Description
3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime is a steroidal oxime derivative. This compound is part of the estrane series and is known for its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime typically involves the reaction of hydroxylamine with the 17-ketone of estrone derivatives. The reaction conditions often include the use of an acidic or basic catalyst to facilitate the formation of the oxime group. The reaction is usually carried out in a solvent such as ethanol or methanol at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime involves its interaction with molecular targets such as estrogen receptors and enzymes involved in steroid metabolism. The compound can bind to estrogen receptors, modulating their activity and leading to changes in gene expression. Additionally, it can inhibit enzymes such as steroid sulfatase and 17β-hydroxysteroid dehydrogenase, which are involved in the biosynthesis and metabolism of estrogens .
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a similar steroidal structure.
Estradiol: Another naturally occurring estrogen with potent biological activity.
Estriol: A weaker estrogen compared to estrone and estradiol.
Uniqueness
3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime is unique due to the presence of the oxime group, which enhances its biological activity and potential therapeutic applications. The oxime group can improve the compound’s stability, bioavailability, and ability to interact with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(8R,9S,13S,14S,16E)-3-hydroxy-16-hydroxyimino-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19-22)17(18)21/h3,5,8,13-15,20,22H,2,4,6-7,9H2,1H3/b19-16+/t13-,14-,15+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFSYLYJKJQLIR-VGSXEYKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=NO)C2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C/C(=N\O)/C2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430165 | |
Record name | 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-23-9 | |
Record name | Estra-1,3,5(10)-triene-16,17-dione, 3-hydroxy-, 16-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71075 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione 16-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-OXIMINOESTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0963A98S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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